5-溴-1H-吲唑-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

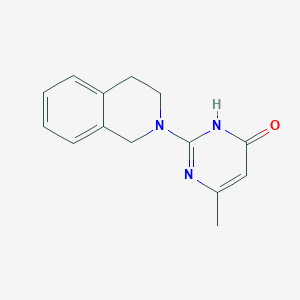

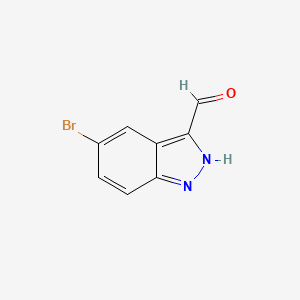

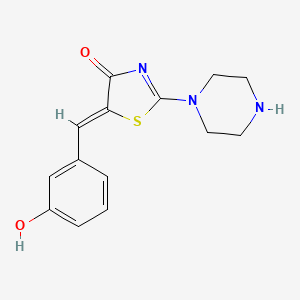

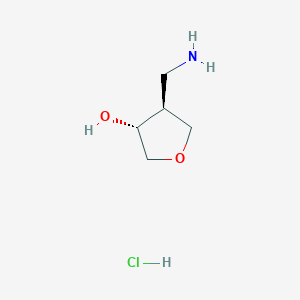

5-Bromo-1H-indazole-3-carbaldehyde is a chemical compound with the linear formula C8H5BrN2O . It has a molecular weight of 225.04 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is commonly used in laboratory settings .

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, such as 5-bromo-1H-indazole-3-carbaldehyde, is typically achieved through the nitrosation of indoles in a slightly acidic environment . This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Molecular Structure Analysis

The InChI code for 5-bromo-1H-indazole-3-carbaldehyde is 1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

The aldehyde function of 1H-indazole-3-carboxaldehyde derivatives can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles, or isoindazoles) via cyclisation reactions .Physical And Chemical Properties Analysis

5-Bromo-1H-indazole-3-carbaldehyde is a solid substance . The compound is typically stored in a well-ventilated place and kept in a tightly closed container .科学研究应用

各种衍生物的合成

- 一项研究描述了使用安全高效的工艺合成各种取代衍生物,强调了该化合物在通过与叠氮化钠和α,β-乙炔醛在室温下在 DMSO 中反应来创建广泛的化学结构中的作用 (Journet 等人,2001).

海绵衍生物

- 对来自海绵 Pseudosuberites hyalinus 的溴吲哚的研究鉴定了 5-溴吲哚-3-甲醛和其他化合物,阐明了其在海洋生物中的天然存在和结构多样性 (Rasmussen 等人,1993).

结构和光谱分析

- 对 1H-吲唑-3-甲醛进行了深入的结构和光谱分析,揭示了分子间相互作用、晶体堆积和化合物的稳定性的见解,这些对于其在材料科学和药物研究中的应用至关重要 (Morzyk-Ociepa 等人,2021).

催化合成方法

- 研究探索了铜催化和钯催化的吲唑合成方法,证明了该化合物在促进形成对于创建药理活性分子至关重要的键方面的多功能性 (Rajesh Kumar 等人,2011); (Cho 等人,2004).

绿色合成方法

- 使用 5-(芳氧基)-1H-吡唑-4-甲醛在水性介质中合成铬烯[2,3-c]吡唑-4(1H)-酮的绿色合成方法的开发强调了使用 5-溴-1H-吲唑-3-甲醛衍生物在化学合成中的环境效益和效率 (Li 等人,2015).

作用机制

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and may cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 has led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®), or lificiguat, and more indazole-based drugs are currently under development . Therefore, the study and application of 5-bromo-1H-indazole-3-carbaldehyde and similar compounds are expected to continue to be a significant area of research in the future .

属性

IUPAC Name |

5-bromo-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGTYHMEQSSHFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942152 |

Source

|

| Record name | 5-Bromo-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201227-38-5 |

Source

|

| Record name | 5-Bromo-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656254.png)

![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2656260.png)

![Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2656261.png)

![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/no-structure.png)

![Methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate](/img/structure/B2656271.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2656276.png)